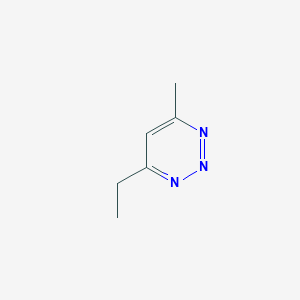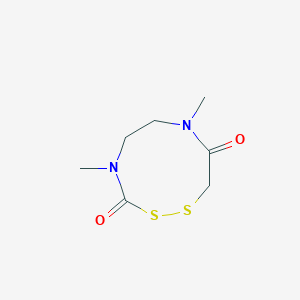
1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is a complex organic compound that features a benzazepine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with a tetrahydrobenzazepine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce various substituted benzazepine compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzazepine core can interact with various biological receptors. These interactions can modulate biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrobenzoyl chloride: Shares the nitro and chloro substituents but lacks the benzazepine core.
4-Nitrobenzoyl chloride: Similar nitro group but different overall structure.
1-(2-Chloro-4-nitrobenzoyl)indoline: Similar substituents but different core structure.
Uniqueness
1-(2-Chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is unique due to its combination of a benzazepine core with nitro and chloro substituents. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
137973-09-2 |
|---|---|
Molekularformel |
C17H13ClN2O4 |
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
1-(2-chloro-4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one |
InChI |
InChI=1S/C17H13ClN2O4/c18-14-10-11(20(23)24)7-8-12(14)17(22)19-9-3-6-16(21)13-4-1-2-5-15(13)19/h1-2,4-5,7-8,10H,3,6,9H2 |
InChI-Schlüssel |
QPGNNDDBLWCIAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=CC=CC=C2N(C1)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


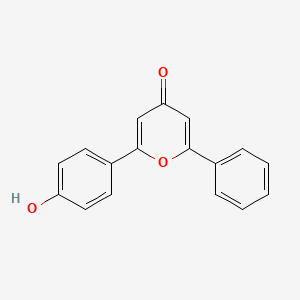
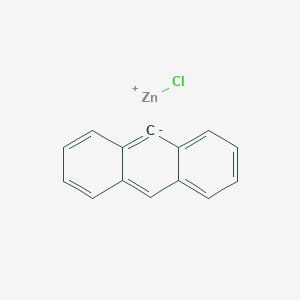
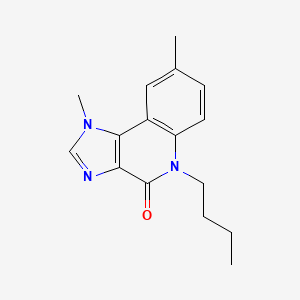
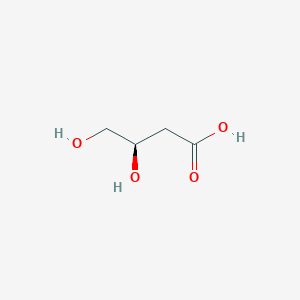
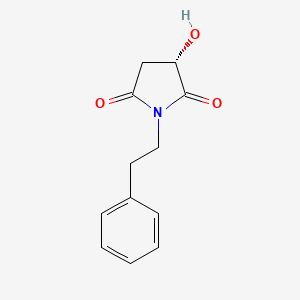
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)
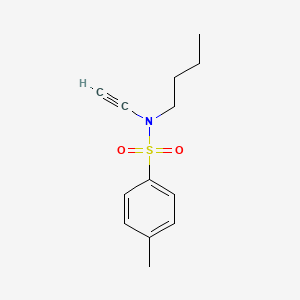

![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
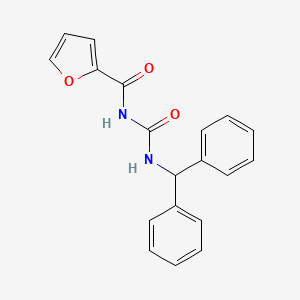
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
